molecular formula C17H13ClN4OS2 B2455983 N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 1172276-60-6

N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2455983
CAS No.: 1172276-60-6
M. Wt: 388.89
InChI Key: KUPRLSGAMMYTGK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS2/c18-15-7-6-14(24-15)16(23)22(11-10-21-9-3-8-19-21)17-20-12-4-1-2-5-13(12)25-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPRLSGAMMYTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and benzothiazole intermediates, followed by their coupling with the chlorothiophene derivative under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
  • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-fluorothiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula C17H15ClN4OSC_{17}H_{15}ClN_{4}OS and a molecular weight of approximately 344.85 g/mol. Its structure includes a benzothiazole moiety, a thiophene ring, and a pyrazole group, which are known for their diverse biological activities.

Synthesis

Recent synthetic methodologies for benzothiazole derivatives have involved various reactions, including condensation and cyclization techniques. The synthesis of this compound typically involves the following steps:

  • Formation of the benzothiazole core.
  • Introduction of the chloro group at the 5-position.
  • Attachment of the pyrazole moiety through an ethyl linker.
  • Final carboxamide formation to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole and thiophene exhibit significant antimicrobial properties. For instance, similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve upregulation of p53 expression and activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
HeLa2.41Caspase activation

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of benzothiazole derivatives. Compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 4.00 µM against this pathogen.

Case Studies

A notable case study involved the evaluation of related compounds in a series of in vivo experiments that assessed their efficacy against various cancer models. The findings suggested that modifications to the benzothiazole and thiophene moieties could enhance biological activity and selectivity toward cancer cells while minimizing toxicity to normal cells.

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